N-{2-[(5-bromopyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(5-bromopyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides This compound features a furan ring substituted at the 2-position with an anilide, making it an aromatic heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(5-bromopyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and is known for its mild and functional group-tolerant conditions. The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes, with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(5-bromopyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the bromine and furan positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-{2-[(5-bromopyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(5-bromopyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromopyridin-2-yl)piperidine-3-carboxamide
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
Uniqueness
N-{2-[(5-bromopyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide stands out due to its specific combination of a furan ring and a bromopyridine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
364746-33-8 |
---|---|
Molecular Formula |
C17H12BrN3O3 |
Molecular Weight |
386.2 g/mol |
IUPAC Name |
N-[2-[(5-bromopyridin-2-yl)carbamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H12BrN3O3/c18-11-7-8-15(19-10-11)21-16(22)12-4-1-2-5-13(12)20-17(23)14-6-3-9-24-14/h1-10H,(H,20,23)(H,19,21,22) |
InChI Key |
ZDCOCEKUWWVOTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Br)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.